molecular formula C7H3BrCl2N2 B13149498 2-Bromo-6,7-dichloro-1H-benzimidazole

2-Bromo-6,7-dichloro-1H-benzimidazole

Cat. No.: B13149498
M. Wt: 265.92 g/mol
InChI Key: FPGWNDCBQSPQSA-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dichloro-1H-benzimidazole is a halogenated benzimidazole derivative Benzimidazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dichloro-1H-benzimidazole typically involves the halogenation of benzimidazole derivatives. One common method is the bromination of 6,7-dichloro-1H-benzimidazole using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and concentration of reagents are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dichloro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazole derivatives, while oxidation reactions can produce benzimidazole N-oxides.

Scientific Research Applications

2-Bromo-6,7-dichloro-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the interaction of halogenated benzimidazoles with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Agriculture: The compound is explored for its potential use as a pesticide or fungicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dichloro-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1H-benzimidazole
  • 6,7-Dichloro-1H-benzimidazole
  • 2-Chloro-1H-benzimidazole
  • 2-Iodo-1H-benzimidazole

Uniqueness

2-Bromo-6,7-dichloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications compared to other halogenated benzimidazoles. The combination of these halogens provides a unique set of chemical and biological properties that can be exploited in various fields.

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

2-bromo-4,5-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H3BrCl2N2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12)

InChI Key

FPGWNDCBQSPQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)Cl)Cl

Origin of Product

United States

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